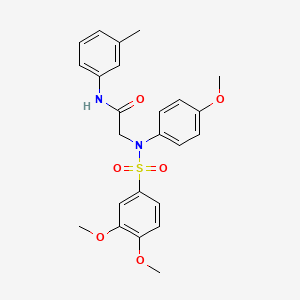
2-(1-Pyrenemethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Pyrenemethoxy)ethanol, also known as Pyrene Methanol, is an organic compound with the chemical formula C18H14O2. It is a fluorescent compound that has been widely used in scientific research due to its unique properties. Pyrene Methanol is a highly sensitive probe for studying molecular interactions in biological systems.
作用機序
2-(1-Pyrenemethoxy)ethanol Methanol works by emitting fluorescence when it is excited by light of a certain wavelength. The fluorescence emission of this compound Methanol is highly dependent on its environment. When this compound Methanol is in a hydrophobic environment, such as a lipid bilayer, its fluorescence emission is enhanced. When this compound Methanol is in a hydrophilic environment, such as an aqueous solution, its fluorescence emission is quenched.
Biochemical and Physiological Effects:
This compound Methanol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been widely used in scientific research.
実験室実験の利点と制限
2-(1-Pyrenemethoxy)ethanol Methanol has several advantages for lab experiments. It is a highly sensitive probe that can be used to study molecular interactions in biological systems. It is also a non-toxic compound that can be used in a wide range of experiments. However, this compound Methanol has some limitations. It is a relatively expensive compound, and its fluorescence emission is highly dependent on its environment. Therefore, it may not be suitable for all experiments.
将来の方向性
There are several future directions for the use of 2-(1-Pyrenemethoxy)ethanol Methanol in scientific research. One direction is the development of new fluorescent probes based on this compound Methanol. These probes could have improved sensitivity and selectivity for studying specific molecular interactions. Another direction is the use of this compound Methanol in the development of new biosensors for detecting biomolecules. This compound Methanol could be used as a fluorescent reporter in these biosensors, allowing for the detection of specific biomolecules in complex biological samples. Finally, this compound Methanol could be used in the development of new therapeutic agents for the treatment of diseases. Its unique properties could be used to target specific molecular interactions in disease pathways, leading to the development of new drugs with improved efficacy and specificity.
Conclusion:
In conclusion, this compound Methanol is a highly sensitive fluorescent probe that has been widely used in scientific research. It has several advantages for lab experiments, including its non-toxicity and sensitivity. However, its fluorescence emission is highly dependent on its environment, and it is a relatively expensive compound. There are several future directions for the use of this compound Methanol in scientific research, including the development of new fluorescent probes, biosensors, and therapeutic agents.
合成法
2-(1-Pyrenemethoxy)ethanol Methanol can be synthesized through a simple reaction between pyrene and methanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields this compound Methanol as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
2-(1-Pyrenemethoxy)ethanol Methanol has been widely used as a fluorescent probe in scientific research. It is a highly sensitive probe for studying molecular interactions in biological systems. This compound Methanol can be used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. It can also be used to study the conformational changes of proteins and the dynamics of protein folding.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Pyrenemethoxy)ethanol involves the reaction of 1-pyrenemethanol with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "1-pyrenemethanol", "ethylene oxide", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 1-pyrenemethanol and a base to a reaction flask", "Add ethylene oxide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |
CAS番号 |
1855867-17-2 |
InChIキー |
ITRAQSPRNPUKCH-UHFFFAOYNA-N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





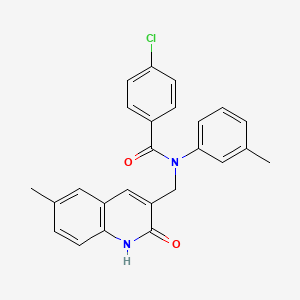


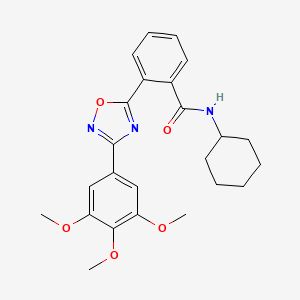
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7702800.png)
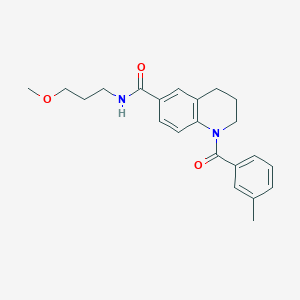
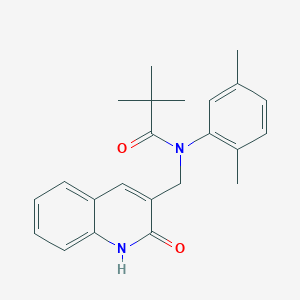
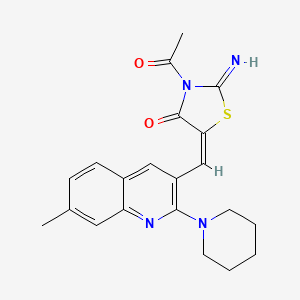
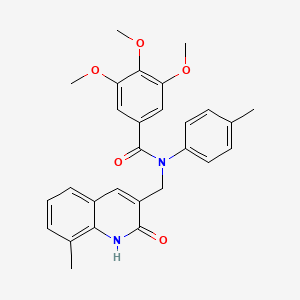
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7702858.png)
